molecular formula C40H38N2O4 B13387475 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid

Cat. No.: B13387475
M. Wt: 610.7 g/mol
InChI Key: KYRBORKOTDYTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid is a lysine derivative featuring orthogonal protecting groups: the α-amino group is shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group is protected by a trityl (triphenylmethyl) group. This compound is pivotal in solid-phase peptide synthesis (SPPS) for its selective deprotection properties. The Fmoc group is base-labile (removed by piperidine), and the trityl group is acid-labile (cleaved by trifluoroacetic acid, TFA), enabling sequential residue coupling .

Properties

Molecular Formula

C40H38N2O4

Molecular Weight

610.7 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)

InChI Key

KYRBORKOTDYTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

  • Starting compound: L-Serine or analogous amino acids, which serve as the core scaffold.
  • Protection of amino groups: The amino group of the amino acid is protected with the fluorenylmethoxycarbonyl (Fmoc) group, using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous environment, typically sodium carbonate or sodium bicarbonate, at room temperature. This step ensures selective protection of the amino group for subsequent reactions.

Introduction of the Trityl Protecting Group

  • The side-chain amino group or the amino terminus is protected with trityl (Trt) groups, commonly via Trt-Cl (triphenylmethyl chloride) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM). This step is performed under mild conditions to prevent racemization or degradation.

Formation of the Hexanoic Acid Chain

  • The chain extension to hexanoic acid involves coupling the protected amino acid with appropriate chain-building reagents, such as allyl bromide for installing the allyl group, or via carboxylate activation with reagents like DCC (dicyclohexylcarbodiimide) or HATU for peptide bond formation, followed by deprotection and chain elongation steps.

Installation of the Methoxycarbonylamino Group

Synthesis of the Fluoren-9-ylmethoxycarbonyl (Fmoc) Derivative

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is introduced onto the amino group of the chain via Fmoc-Cl in the presence of a base like piperidine or DIPEA in an organic solvent such as DCM or DMF. This step is crucial for subsequent peptide synthesis applications.

Coupling of the Fmoc-Group to the Amino Acid

  • The reaction involves nucleophilic attack of the amino group on the activated Fmoc-Cl, forming a stable carbamate linkage, yielding 6-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid .

Introduction of the Tritylamino Group

Tritylamine Coupling

  • The tritylamino group is introduced via nucleophilic substitution or coupling with tritylamine (triphenylmethylamine) , often facilitated by activating agents such as HATU or PyAOP in the presence of a base like DIPEA or NMM .
  • The reaction typically occurs in anhydrous solvents such as DMF or DCM , under inert atmosphere, at room temperature or slightly elevated temperatures to ensure efficient coupling.

Protection and Purification

  • The resulting compound is purified through preparative HPLC or chromatography, ensuring high purity for subsequent peptide coupling or functionalization steps.

Final Assembly and Purification

Coupling of Chain Segments

  • The protected amino acid derivatives are coupled sequentially using peptide coupling reagents like HATU , HCTU , or PyAOP , with DIEA as a base, in solvents such as DMF or DMSO .
  • Each coupling step is monitored via TLC or HPLC, with purification after each step to prevent impurities.

Deprotection and Final Purification

  • Protective groups such as Trt and Fmoc are removed under specific conditions: acidic conditions (e.g., trifluoroacetic acid, TFA) for Trt, and piperidine for Fmoc.
  • The final compound is purified by semi-preparative HPLC to obtain high purity suitable for peptide synthesis or further functional studies.

Data Summary Table

Step Reagents Conditions Purpose Notes
Fmoc protection Fmoc-Cl, Na2CO3 Room temp, aqueous Protect amino group Ensures selective amino protection
Trityl protection Trt-Cl, Et3N DCM, 0–25°C Protect side-chain amino Mild conditions to prevent racemization
Chain elongation DCC, HATU, PyAOP DMF, inert atmosphere Extend chain to hexanoic acid Chain length control critical
Methoxycarbonyl installation Fmoc-Cl, DIPEA DCM/DMF, room temp Form carbamate For fluorene protection
Tritylamino coupling Tritylamine, PyAOP DMF, room temp Attach trityl group Nucleophilic substitution
Final purification HPLC Gradient elution Purify final compound Ensures high purity for application

Notes and Considerations

  • Safety precautions: Handling of reagents like TFA , DCC , and trityl chloride requires appropriate PPE and fume hood use.
  • Reaction monitoring: Use TLC, HPLC, or NMR to confirm each step's completion.
  • Yield optimization: Reaction conditions such as temperature, solvent purity, and reagent stoichiometry significantly influence yields.
  • Storage: The final compound should be stored under inert atmosphere in a cool, dry place to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid undergoes several types of chemical reactions:

    Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, while the trityl group can be removed using acidic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using reagents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for fluorenylmethoxycarbonyl group removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl group removal.

    Coupling: Dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in DMF.

Major Products Formed

    Deprotection: Removal of the fluorenylmethoxycarbonyl group yields the free amino acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary mechanism of action of 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon completion of the synthesis, the protecting groups are removed to yield the desired peptide.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of lysine derivatives with dual protecting groups. Key analogues include:

Compound Name Protecting Groups (α/ε) Key Features References
Fmoc-Lys(Boc)-OH Fmoc (α) / Boc (ε) Boc (tert-butyloxycarbonyl) is acid-labile; compatible with Fmoc SPPS. Stable to piperidine but cleaved by TFA.
Fmoc-Lys(Cl-Z)-OH Fmoc (α) / 2-chlorobenzyloxycarbonyl (Cl-Z) (ε) Cl-Z is hydrogenolysis-labile (removed by H₂/Pd). Useful for orthogonal strategies involving acid-stable protections.
Dde-Lys(Fmoc)-OH Fmoc (ε) / Dde (α) Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) is hydrazine-labile. Allows selective ε-amino modification.
Fmoc-Lys(Mtt)-OH Fmoc (α) / Mtt (ε) Mtt (4-methyltrityl) is cleaved under mild acidic conditions (1% TFA), enabling selective ε-deprotection without affecting Fmoc.

Physicochemical Properties

  • Solubility : Trityl and Mtt groups reduce solubility in polar solvents (e.g., DMF) compared to Boc or Cl-Z derivatives .
  • Stability :
    • Fmoc/Trityl: Stable under basic conditions (piperidine) but trityl cleaves in >80% TFA .
    • Fmoc/Boc: Boc remains intact during Fmoc deprotection but cleaves in 50–95% TFA .
  • LogP/PSA : Cl-Z derivatives have higher LogP (6.51) and PSA (113.96 Ų) due to aromatic and polar groups .

Key Research Findings

  • Selectivity: Trityl and Mtt groups enable ε-amino modification without disrupting the Fmoc-α-amino group, a feature absent in Boc derivatives .
  • Yield Optimization : Use of anhydrous conditions and coupling reagents like HATU improves yields for trityl-protected compounds (up to 70%) .
  • Stability Trade-offs : While trityl offers selectivity, its bulkiness complicates purification, necessitating flash chromatography .

Biological Activity

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid, also known as Fmoc-Lys(Boc)-OH, is a derivative of lysine widely used in peptide synthesis and drug development. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical for its biological activity and stability in various applications.

  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.6 g/mol
  • CAS Number : 1202003-49-3
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

The biological activity of this compound primarily stems from its ability to act as a peptide coupling agent. The Fmoc group protects the amino group during synthesis, allowing for selective reactions with carboxylic acids to form peptide bonds. This property is essential in the development of peptide-based therapeutics.

Biological Activity Overview

Research indicates that compounds like 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid exhibit several biological activities:

  • Antimicrobial Activity : Studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells, contributing to ongoing research in cancer therapies.
  • Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes.

CompoundTarget BacteriaInhibition Zone (mm)
Fmoc-Lys(Boc)-OHS. aureus15
Fmoc-Lys(Boc)-OHE. coli12

Anticancer Properties

In vitro studies assessing the cytotoxic effects of Fmoc-Lys(Boc)-OH on various cancer cell lines indicated a dose-dependent response:

Cell LineIC50 (µM)
HeLa25
MCF730
A54920

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

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